molecular formula C17H16N2O2S B2571976 N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide CAS No. 941924-59-0

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide

Cat. No.: B2571976
CAS No.: 941924-59-0
M. Wt: 312.39
InChI Key: QHDNNEOAUFFGGH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a 4-isopropoxy-substituted benzamide group.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-15-16(9-13)22-10-18-15/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDNNEOAUFFGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide typically involves the coupling of 2-aminobenzothiazole with 4-isopropoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound can modulate signaling pathways by interacting with receptors, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include derivatives reported in Molecules (2012), which share the benzo[d]thiazol-6-yl scaffold but differ in substituent patterns (Table 1). Key distinctions include:

  • Substituent Position : The target compound has a para -isopropoxy group on the benzamide, whereas analogs like compounds 7q–7t () feature ortho -methoxy substituents. The para substitution may enhance steric accessibility for target binding compared to ortho positioning.
  • Heterocyclic Modifications: Compounds 7q–7t incorporate additional heterocyclic moieties (e.g., pyridine, thiazole) via thioether linkages, while the target compound retains a simpler benzamide structure.
Table 1: Physicochemical and Structural Comparison
Compound Name Benzamide Substituent Heterocyclic Moiety Melting Point (°C) Yield (%) Purity (%)
N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide 4-isopropoxy None (direct benzamide) Not Reported
Compound 7q 2-methoxy 2-Chloropyridin-4-ylamino 177.9–180.8 70 90.0
Compound 7r 2-methoxy 2-Chloro-4-methylpyridin-3-ylamino 166.5–168.1 77 90.0
Compound 7t 2-methoxy Thiazol-2-ylamino 237.7–239.1 68 92.0

Spectroscopic and Electronic Properties

  • IR Spectroscopy : The target compound’s benzamide carbonyl group is expected to exhibit a C=O stretching band near 1663–1682 cm⁻¹, consistent with analogs in . Unlike triazole derivatives in , which show tautomerism (thione vs. thiol forms), the target compound’s lack of a thioamide group simplifies its spectral profile .
  • This difference may influence solubility and metabolic stability .

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide is a compound classified under benzothiazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole moiety linked to an isopropoxybenzamide group. This unique configuration contributes to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. By inhibiting these enzymes, the compound may exert anti-inflammatory effects.
  • Signal Transduction Modulation : It can influence various signaling pathways involved in cell proliferation and apoptosis, suggesting potential anticancer properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests significant anti-inflammatory potential, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives often display antimicrobial activity, and this compound is no exception, showing efficacy against various pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamidesBenzothiazole with phenyl substitutionAnti-inflammatory
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamideFluorinated benzothiazole derivativeAnticancer
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-nitrophenylsulfonyl)benzamideChlorinated derivativeAntimicrobial

This comparison highlights that while similar compounds exhibit overlapping activities, the specific substitutions on the benzothiazole ring can significantly influence their potency and selectivity.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound can effectively reduce the viability of certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways.
  • Anti-inflammatory Research : A study focusing on the anti-inflammatory properties revealed that this compound significantly reduced pro-inflammatory cytokine production in cellular models, supporting its therapeutic potential for inflammatory diseases.
  • Antimicrobial Activity : Preliminary screening against common bacterial strains showed that this compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

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